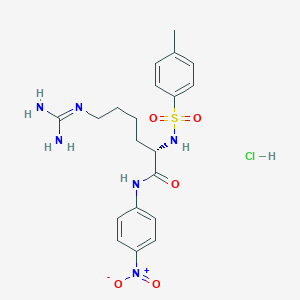
N(alpha)-Tosylhomoarginine-4-nitroanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(alpha)-Tosylhomoarginine-4-nitroanilide is a synthetic compound used primarily in biochemical research. It is known for its role as a substrate in enzymatic assays, particularly for the study of proteases. The compound’s structure includes a tosyl group, a homoarginine residue, and a 4-nitroanilide moiety, which together contribute to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-Tosylhomoarginine-4-nitroanilide typically involves multiple steps, starting with the protection of the amino group of homoarginineThe final step involves coupling the protected homoarginine derivative with 4-nitroaniline under specific conditions to yield the desired product .
Industrial Production Methods
化学反応の分析
Types of Reactions
N(alpha)-Tosylhomoarginine-4-nitroanilide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the tosyl group could result in a variety of functionalized derivatives.
科学的研究の応用
N(alpha)-Tosylhomoarginine-4-nitroanilide is widely used in scientific research, particularly in the following areas:
Chemistry: As a substrate in enzymatic assays to study the activity of proteases and other enzymes.
Biology: In the investigation of enzyme kinetics and mechanisms.
Industry: Used in the development of diagnostic assays and biochemical reagents.
作用機序
The mechanism of action of N(alpha)-Tosylhomoarginine-4-nitroanilide involves its interaction with specific enzymes, particularly proteases. The compound acts as a substrate, and its cleavage by the enzyme can be monitored through the release of the 4-nitroaniline moiety, which can be detected spectrophotometrically. This allows researchers to study the enzyme’s activity, specificity, and inhibition.
類似化合物との比較
Similar Compounds
N(alpha)-Tosylarginine-4-nitroanilide: Similar structure but with an arginine residue instead of homoarginine.
N(alpha)-Tosyllysine-4-nitroanilide: Contains a lysine residue.
N(alpha)-Tosylornithine-4-nitroanilide: Contains an ornithine residue.
Uniqueness
N(alpha)-Tosylhomoarginine-4-nitroanilide is unique due to the presence of the homoarginine residue, which can influence its interaction with enzymes compared to other similar compounds. This uniqueness makes it valuable for studying specific enzyme-substrate interactions and for developing selective enzyme inhibitors.
特性
CAS番号 |
61362-03-6 |
|---|---|
分子式 |
C20H27ClN6O5S |
分子量 |
499.0 g/mol |
IUPAC名 |
(2S)-6-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]-N-(4-nitrophenyl)hexanamide;hydrochloride |
InChI |
InChI=1S/C20H26N6O5S.ClH/c1-14-5-11-17(12-6-14)32(30,31)25-18(4-2-3-13-23-20(21)22)19(27)24-15-7-9-16(10-8-15)26(28)29;/h5-12,18,25H,2-4,13H2,1H3,(H,24,27)(H4,21,22,23);1H/t18-;/m0./s1 |
InChIキー |
XEQDRQKCIWZRHO-FERBBOLQSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B14592727.png)
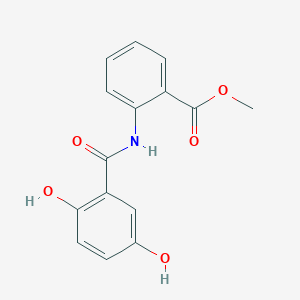
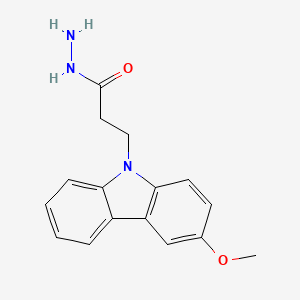
![[[1-Amino-3-(4-methylanilino)-3-oxopropylidene]amino] benzoate](/img/structure/B14592752.png)
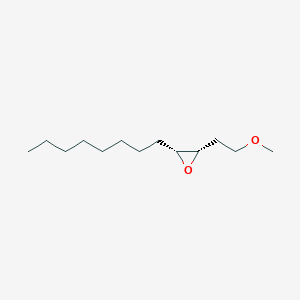
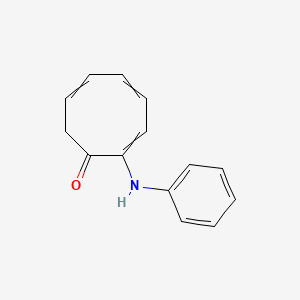
![1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14592759.png)
![2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14592778.png)
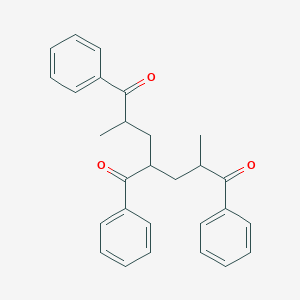
![1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14592795.png)
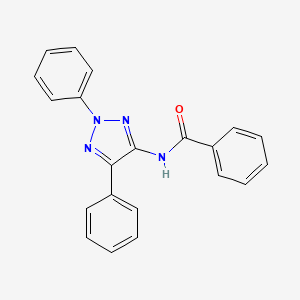
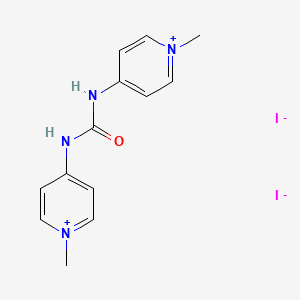
![2-[(E)-(Butylimino)methyl]benzaldehyde](/img/structure/B14592830.png)
![2-[(Butylsulfanyl)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14592832.png)
